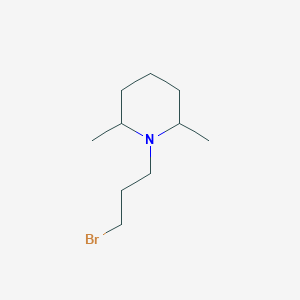
1-(3-Bromopropyl)-2,6-dimethylpiperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromopropyl)-2,6-dimethylpiperidine is an organic compound belonging to the piperidine family. Piperidines are six-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry and organic synthesis. The presence of a bromopropyl group at the nitrogen atom and two methyl groups at the 2 and 6 positions of the piperidine ring makes this compound unique and potentially useful in various chemical reactions and applications.
Preparation Methods
The synthesis of 1-(3-Bromopropyl)-2,6-dimethylpiperidine typically involves the reaction of 2,6-dimethylpiperidine with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like acetonitrile or dimethylformamide (DMF) for several hours to ensure complete conversion.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(3-Bromopropyl)-2,6-dimethylpiperidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new compounds with different functional groups.
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom and form the corresponding hydrocarbon.
Common reagents and conditions used in these reactions include:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, acetonitrile, DMF.
Oxidation: Potassium permanganate, chromium trioxide, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a secondary amine derivative, while oxidation can produce a ketone or alcohol.
Scientific Research Applications
1-(3-Bromopropyl)-2,6-dimethylpiperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including heterocycles and natural product analogs.
Biological Studies: The compound can be used to study the effects of piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Industrial Applications: It can be used in the development of new materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromopropyl)-2,6-dimethylpiperidine depends on its specific application. In medicinal chemistry, it may act as a ligand for certain receptors or enzymes, modulating their activity. The bromopropyl group can interact with nucleophilic sites in biological molecules, leading to covalent modifications and changes in function.
Molecular targets and pathways involved may include neurotransmitter receptors, ion channels, and enzymes involved in metabolic pathways. The exact mechanism would depend on the specific biological context and the structure of the target molecule.
Comparison with Similar Compounds
1-(3-Bromopropyl)-2,6-dimethylpiperidine can be compared with other piperidine derivatives, such as:
1-(3-Chloropropyl)-2,6-dimethylpiperidine: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
1-(3-Bromopropyl)piperidine: Lacks the methyl groups at the 2 and 6 positions, which can affect its steric properties and reactivity.
2,6-Dimethylpiperidine: Lacks the bromopropyl group, making it less reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of steric and electronic effects, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C10H20BrN |
|---|---|
Molecular Weight |
234.18 g/mol |
IUPAC Name |
1-(3-bromopropyl)-2,6-dimethylpiperidine |
InChI |
InChI=1S/C10H20BrN/c1-9-5-3-6-10(2)12(9)8-4-7-11/h9-10H,3-8H2,1-2H3 |
InChI Key |
SQRCKAJCCAFMAD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(N1CCCBr)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



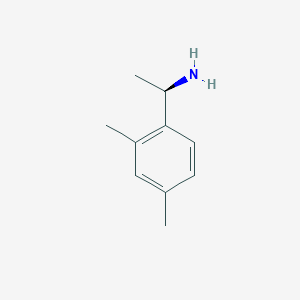
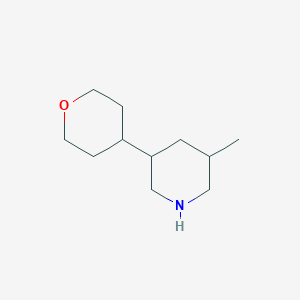
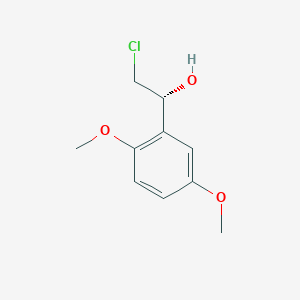
![3-Methyl-1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B13173314.png)
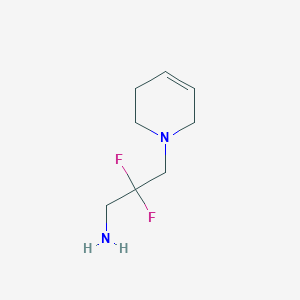
![Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13173317.png)
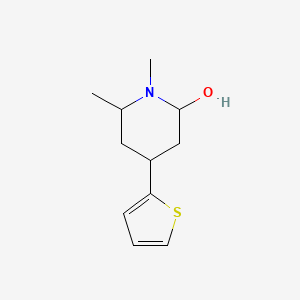
![(1S)-2-chloro-1-[1-(ethylsulfonyl)-2,3-dihydro-1H-indol-5-yl]ethanol](/img/structure/B13173338.png)
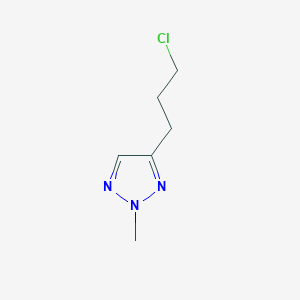
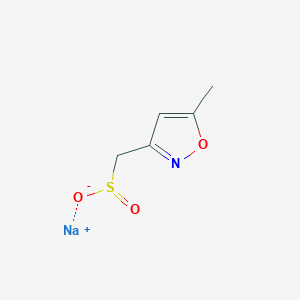
![3-[(Methylsulfanyl)methyl]benzene-1-carbothioamide](/img/structure/B13173362.png)


